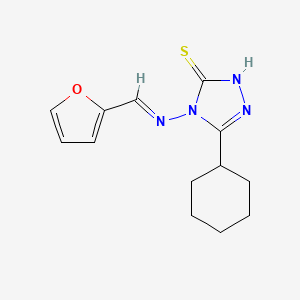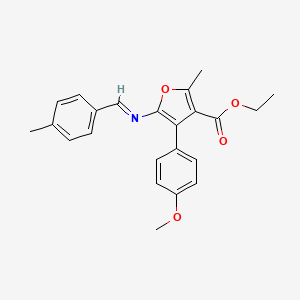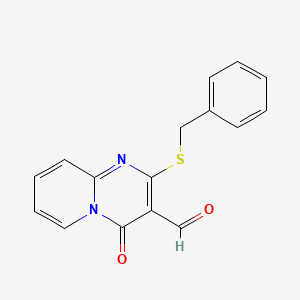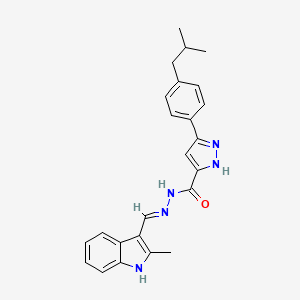![molecular formula C28H24N2O3 B11978123 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxifenilo y un grupo bifenil-4-iloxi conectados a través de un enlace acetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida generalmente implica la condensación de 4-(benciloxi)benzaldehído con 2-(bifenil-4-iloxi)acetohidrazida bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado y un solvente, como etanol o metanol, a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados para este compuesto específico no están ampliamente documentados, el enfoque general implica ampliar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza. La producción industrial también puede incluir reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se utilizan en condiciones suaves a moderadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución dan como resultado la formación de nuevos derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación explora su potencial como agente terapéutico debido a su estructura molecular única.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a varios efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida
- N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(4-metilfenoxi)acetohidrazida
- N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(4-etoxifenoxi)acetohidrazida
Unicidad
N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-(bifenil-4-iloxi)acetohidrazida destaca por su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C28H24N2O3 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C28H24N2O3/c31-28(21-33-27-17-13-25(14-18-27)24-9-5-2-6-10-24)30-29-19-22-11-15-26(16-12-22)32-20-23-7-3-1-4-8-23/h1-19H,20-21H2,(H,30,31)/b29-19+ |
Clave InChI |
ZQIUUSDRYASMJK-VUTHCHCSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)



![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978065.png)
![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978067.png)

![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978110.png)
